1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is a complex organic compound. It is characterized by the presence of a fluorenylmethyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method starts with the reaction of 9-fluorenylmethanol with 2-ethylaminochloroalkane to form 1-(9-fluorenylmethyl)ethylamine. This intermediate is then reacted with sodium hydroxide in acetonitrile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield simpler hydrocarbons.
Scientific Research Applications
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9-Fluorenylmethyl) chloroformate
- (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
Uniqueness
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate is unique due to its specific structure, which includes a fluorenylmethyl group, a methyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C29H35N3O8 |
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Molecular Weight |
553.6 g/mol |
IUPAC Name |
1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C29H35N3O8/c1-29(2,3)40-27(35)31-14-13-30-26(34)39-18-15-24(25(33)37-4)32(16-18)28(36)38-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23-24H,13-17H2,1-4H3,(H,30,34)(H,31,35) |
InChI Key |
PTEYJHPEZRFGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC |
Origin of Product |
United States |
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